molecular formula C23H28N4O3 B2664897 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide CAS No. 896372-52-4

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide

Cat. No. B2664897
M. Wt: 408.502
InChI Key: TUSOBNUCXBKNQK-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide” is a derivative of 2,4-dioxo-1,4-dihydroquinazolin . It is a white solid with a melting point of 168–172°C .


Synthesis Analysis

The compound can be synthesized through a domino reaction sequence promoted by I2/TBHP under optimized conditions . The reaction of isatin with 2-amino-N-phenylbenzamide in the presence of t-butyl hydroperoxide (TBHP, 2 equivalents) as an oxidant and iodine as a catalyst (10 mol%) under reflux in methanol gave 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylbenzamide in 70% yield .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,4-dioxo-1,4-dihydroquinazolin core, which is a common structural motif in many bioactive compounds . The compound also contains an ethyl(3-methylphenyl)amino propyl group and a propanamide group .


Chemical Reactions Analysis

The compound can undergo a domino reaction sequence promoted by I2/TBHP under optimized conditions . This reaction involves the condensation of isatin and 2-amino N-phenyl benzamide under the catalysis of iodine .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 168–172°C . Other physical and chemical properties, such as solubility, density, and refractive index, are not available in the current literature.

Scientific Research Applications

  • Scientific Field: Organic Chemistry and Drug Design 2,3-Dihydroquinazolin-4(1H)-ones are a class of nitrogen-containing heterocycles . They are of interest in organic chemistry due to their wide range of applications in biological processes .

  • Application: Pharmacological Activities These compounds have a broad spectrum of pharmacological and biological activities . They are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .

  • Methods of Application or Experimental Procedures There are many methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. One of the simplest methods is the condensation of an aldehyde or ketone with 2-aminobenzamide . Another approach involves the use of a magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, for the synthesis of 2,3-dihydroquinazolinones .

  • Results or Outcomes The synthesis of these compounds using the aforementioned methods has been successful, yielding high-quality derivatives . The synthesized compounds have shown promising results in various biological and pharmacological applications .

  • Scientific Field: Green Chemistry

    • Application : Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
    • Methods of Application : The cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst was used for the preparation of 2,3-dihydroquinazolin-4(1H)-ones in good to high yields via the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .
    • Results or Outcomes : The catalyst is inexpensive, efficient and easy to remove from the reaction mixture by a simple filtration and can be reused several times without losing its activity .
  • Scientific Field: Drug Design

    • Application : 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design
    • Methods of Application : This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
    • Results or Outcomes : Diverse DHQ derivatives have been prepared using green chemistry and alternative strategies .
  • Scientific Field: Green Chemistry

    • Application : Green Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
    • Methods of Application : A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners .
    • Results or Outcomes : The catalyst was magnetically recoverable after the completion of the reaction and displayed reusability for six successive rounds without any loss in its catalytic efficiency .
  • Scientific Field: Organic Chemistry

    • Application : Preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives
    • Methods of Application : A new β-cyclodextrin-SO3H-assisted, convenient and efficient strategy for the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media is described .
    • Results or Outcomes : The catalyst can be readily recovered and reused for the next reaction for at least three runs without any significant impact on the yields of the products .

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-3-26(18-9-6-8-17(2)16-18)14-7-13-24-21(28)12-15-27-22(29)19-10-4-5-11-20(19)25-23(27)30/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOBNUCXBKNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide

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